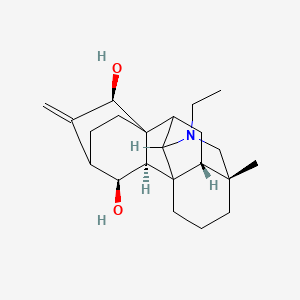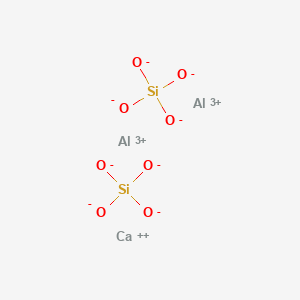
Bullatina A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bullatina A es un alcaloide diterpenoide natural aislado de las raíces de Aconitum brachypodum, una planta perteneciente a la familia Ranunculaceae. Este compuesto es conocido por sus importantes propiedades farmacológicas, incluidos los efectos antiinflamatorios, analgésicos y antirreumáticos. Tradicionalmente se ha utilizado en la medicina china para controlar el dolor crónico, la artritis y las lesiones traumáticas .
Aplicaciones Científicas De Investigación
Bullatina A se ha estudiado ampliamente por sus aplicaciones de investigación científica, que incluyen:
Química: this compound sirve como compuesto modelo para estudiar la síntesis y la reactividad de los alcaloides diterpenoides.
Biología: Se utiliza para investigar las vías biológicas involucradas en la inflamación y el control del dolor.
Medicina: this compound se explora por sus posibles aplicaciones terapéuticas en el tratamiento del dolor crónico, la artritis y las enfermedades inflamatorias.
Industria: El compuesto se utiliza en el desarrollo de formulaciones farmacéuticas y como patrón de referencia en los procesos de control de calidad
Mecanismo De Acción
Bullatina A ejerce sus efectos a través de múltiples mecanismos:
Acción antiinflamatoria: this compound inhibe la producción de citoquinas proinflamatorias y enzimas como la interleucina-1 beta, la interleucina-6, el factor de necrosis tumoral alfa, la óxido nítrico sintasa inducible y la ciclooxigenasa-2.
Acción analgésica: this compound estimula la expresión de dinorfina A en la microglia espinal, que interactúa con los receptores kappa-opioides para producir efectos antinociceptivos.
Análisis Bioquímico
Biochemical Properties
Bullatine A plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of its primary interactions is with the P2X7 receptor, where Bullatine A acts as a potent antagonist . This interaction inhibits ATP-induced cell death and apoptosis, as well as P2X receptor-mediated inflammatory responses . Additionally, Bullatine A has been shown to inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and reduce reactive oxygen species (ROS) generation . These interactions highlight the compound’s ability to modulate key biochemical pathways involved in inflammation and cell survival.
Cellular Effects
Bullatine A exerts significant effects on various types of cells and cellular processes. In microglial cells, Bullatine A stimulates the expression of dynorphin A, which contributes to its anti-hypersensitivity effects in pain models . The compound also inhibits the expression of inflammatory factors such as IL-1β, IL-6, TNF-α, inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated microglia and macrophages . Furthermore, Bullatine A reduces the translocation of NF-κB p65 and the phosphorylation of JNK, thereby attenuating systemic inflammatory responses . These cellular effects underscore Bullatine A’s potential as an anti-inflammatory and analgesic agent.
Molecular Mechanism
The molecular mechanism of Bullatine A involves several key pathways. At the molecular level, Bullatine A inhibits the activation of the NF-κB pathway by blocking the phosphorylation of IκB kinase, preventing the degradation of IκBα, and reducing the nuclear translocation of NF-κB p65 . Additionally, Bullatine A inhibits the phosphorylation of JNK and reduces ROS generation, further contributing to its anti-inflammatory effects . The compound’s ability to modulate these pathways highlights its potential to regulate gene expression and cellular responses to inflammation and stress.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Bullatine A have been observed to change over time. Studies have shown that Bullatine A maintains its stability and efficacy in inhibiting inflammatory responses over extended periods
Dosage Effects in Animal Models
The effects of Bullatine A vary with different dosages in animal models. In rat pain models, subcutaneous and intrathecal injections of Bullatine A dose-dependently attenuated mechanical allodynia and thermal hyperalgesia . The half-effective doses ranged from 0.9 to 1.9 mg/kg for subcutaneous injection . At higher doses, Bullatine A did not exhibit toxic or adverse effects, indicating a favorable safety profile . These findings suggest that Bullatine A has a wide therapeutic window and can be administered at varying dosages to achieve desired effects.
Metabolic Pathways
Bullatine A is involved in several metabolic pathways, particularly those related to inflammation and pain modulation. The compound interacts with enzymes such as iNOS and COX-2, inhibiting their expression and activity . Additionally, Bullatine A modulates the NF-κB and JNK pathways, which are critical for the regulation of inflammatory responses and cellular stress . These interactions highlight the compound’s role in modulating metabolic flux and influencing metabolite levels in cells.
Transport and Distribution
Within cells and tissues, Bullatine A is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to inhibit the translocation of NF-κB p65 to the nucleus suggests that it may influence its localization and accumulation within specific cellular compartments
Subcellular Localization
Bullatine A’s subcellular localization plays a crucial role in its activity and function. The compound has been shown to inhibit the nuclear translocation of NF-κB p65, indicating its presence in the cytoplasm and its ability to modulate nuclear signaling pathways . Additionally, Bullatine A’s interactions with microglial cells suggest that it may localize to specific subcellular compartments involved in pain and inflammatory responses . Understanding the subcellular localization of Bullatine A will provide insights into its mechanisms of action and potential therapeutic applications.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Bullatina A se puede sintetizar a través de una serie de reacciones químicas a partir de compuestos orgánicos más simplesLas condiciones de reacción a menudo requieren catalizadores específicos, disolventes y controles de temperatura para garantizar el rendimiento y la pureza deseados del producto .
Métodos de producción industrial: La producción industrial de this compound implica la extracción y purificación de las raíces de Aconitum brachypodum. El proceso incluye:
Extracción: Las raíces se secan y se muelen en polvo fino, que luego se somete a extracción con disolventes utilizando etanol o metanol.
Análisis De Reacciones Químicas
Tipos de reacciones: Bullatina A experimenta diversas reacciones químicas, incluidas:
Oxidación: this compound se puede oxidar para formar diferentes derivados, que pueden exhibir propiedades farmacológicas alteradas.
Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en this compound, lo que potencialmente conduce a nuevos compuestos con actividades únicas.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio e hidruro de sodio y boro.
Productos principales: Los productos principales formados a partir de estas reacciones son a menudo derivados de this compound con propiedades farmacológicas modificadas. Estos derivados se estudian por sus posibles aplicaciones terapéuticas .
Comparación Con Compuestos Similares
Bullatina A se compara con otros alcaloides diterpenoides como:
Aconitina: Conocida por sus potentes propiedades analgésicas y tóxicas, la aconitina es otro alcaloide diterpenoide de la especie Aconitum. A diferencia de la this compound, la aconitina tiene un perfil de toxicidad más alto.
Mesaconitina: Similar a la aconitina, la mesaconitina tiene propiedades analgésicas, pero difiere en su estructura química y niveles de toxicidad.
Hipaconitina: Este compuesto también exhibe efectos analgésicos, pero es menos potente en comparación con la aconitina y la mesaconitina.
Singularidad de la this compound: this compound destaca por su perfil farmacológico equilibrado, ofreciendo importantes efectos antiinflamatorios y analgésicos con una toxicidad relativamente menor en comparación con otros alcaloides diterpenoides. Esto la convierte en una candidata prometedora para aplicaciones terapéuticas .
Propiedades
Número CAS |
1354-84-3 |
|---|---|
Fórmula molecular |
C22H33NO2 |
Peso molecular |
343.5 g/mol |
Nombre IUPAC |
(1S,5R,8R,11R,14S,16R)-7-ethyl-5-methyl-12-methylidene-7-azahexacyclo[7.6.2.210,13.01,8.05,16.010,15]nonadecane-11,14-diol |
InChI |
InChI=1S/C22H33NO2/c1-4-23-11-20(3)7-5-8-22-15(20)10-14(18(22)23)21-9-6-13(12(2)19(21)25)16(24)17(21)22/h13-19,24-25H,2,4-11H2,1,3H3/t13?,14?,15-,16+,17?,18-,19-,20+,21?,22+/m1/s1 |
Clave InChI |
OVXLNQAYPUEDSI-RQRZGUFWSA-N |
SMILES |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
SMILES isomérico |
CCN1C[C@@]2(CCC[C@@]34[C@@H]2CC([C@H]31)C56C4[C@H](C(CC5)C(=C)[C@H]6O)O)C |
SMILES canónico |
CCN1CC2(CCCC34C2CC(C31)C56C4C(C(CC5)C(=C)C6O)O)C |
Sinónimos |
BULLATINE A |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methylimidazo[1,2-a]pyridin-3-yl)-6-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/new.no-structure.jpg)

